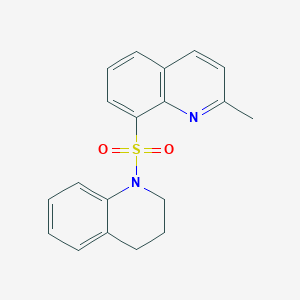
N,N-diisobutyl-N'-(3-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diisobutyl-N'-(3-nitrophenyl)urea, also known as DIBNU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIBNU is a urea derivative that is synthesized through a specific method, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
N,N-diisobutyl-N'-(3-nitrophenyl)urea has been studied extensively for its potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of metal complexes, which have shown promising results in catalytic reactions. N,N-diisobutyl-N'-(3-nitrophenyl)urea has also been studied for its antibacterial and antifungal properties, and has shown potential as a therapeutic agent for the treatment of infectious diseases.
Wirkmechanismus
The mechanism of action of N,N-diisobutyl-N'-(3-nitrophenyl)urea is not fully understood, but it is believed to work by inhibiting the growth of bacterial and fungal cells. It is thought to interfere with the synthesis of cell walls and membranes, leading to cell death.
Biochemical and Physiological Effects
N,N-diisobutyl-N'-(3-nitrophenyl)urea has been shown to have low toxicity, making it a promising candidate for further research. It has been found to be stable in various conditions, including in the presence of light and heat. N,N-diisobutyl-N'-(3-nitrophenyl)urea has also been shown to have good solubility in organic solvents, which makes it easy to work with in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-diisobutyl-N'-(3-nitrophenyl)urea in laboratory experiments is its low toxicity, which makes it safe to handle. It is also stable in various conditions, which makes it easy to work with. However, one limitation is that it is not water-soluble, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N,N-diisobutyl-N'-(3-nitrophenyl)urea. One area of interest is its potential as a therapeutic agent for the treatment of infectious diseases. Further research is needed to determine its efficacy and safety in vivo. Another area of interest is its potential as a ligand in the synthesis of metal complexes for use in catalytic reactions. Further research is needed to optimize the synthesis method and to study the properties of the resulting complexes.
Synthesemethoden
N,N-diisobutyl-N'-(3-nitrophenyl)urea is synthesized through the reaction of 3-nitroaniline and diisobutylcarbodiimide in the presence of a catalyst. The reaction takes place in an organic solvent, such as dichloromethane, and is carried out under reflux conditions. The product is then purified through recrystallization, yielding a white crystalline solid.
Eigenschaften
IUPAC Name |
1,1-bis(2-methylpropyl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-11(2)9-17(10-12(3)4)15(19)16-13-6-5-7-14(8-13)18(20)21/h5-8,11-12H,9-10H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYLRGRHZLHDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(2-methylpropyl)-3-(3-nitrophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)
![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)

![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5800415.png)

![cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5800430.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)
![2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5800446.png)


![N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5800467.png)

![5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5800491.png)
